(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid
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Overview
Description
[125I]PD142308 is a synthetic organic compound that has been radiolabeled with iodine-125. It is known for its high affinity and selectivity for cholecystokinin B/gastrin receptors . This compound is primarily used in scientific research, particularly in the field of pharmacology, to study receptor binding and activity.
Preparation Methods
The specific synthetic route and reaction conditions are detailed in the literature, but generally involve the use of iodination reagents and conditions that ensure the incorporation of the radioactive iodine into the desired molecular structure . Industrial production methods for such radiolabeled compounds typically involve stringent controls to ensure the purity and specific activity of the final product.
Chemical Reactions Analysis
[125I]PD142308 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens or nucleophiles like sodium iodide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [125I]PD142308 might yield an iodinated quinone derivative, while reduction could yield a deiodinated product.
Scientific Research Applications
[125I]PD142308 is widely used in scientific research due to its high affinity and selectivity for cholecystokinin B/gastrin receptors . Some of its applications include:
Pharmacology: Used to study receptor binding and activity, helping to elucidate the role of cholecystokinin B/gastrin receptors in various physiological and pathological processes.
Biology: Employed in receptor autoradiography to visualize the distribution of cholecystokinin B/gastrin receptors in tissues.
Medicine: Investigated for its potential use in diagnostic imaging and targeted radiotherapy for cancers that overexpress cholecystokinin B/gastrin receptors.
Industry: Utilized in the development of new drugs targeting cholecystokinin B/gastrin receptors.
Mechanism of Action
The mechanism of action of [125I]PD142308 involves its binding to cholecystokinin B/gastrin receptors. Upon binding, it can be used to trace and study the receptor’s distribution and activity. The molecular targets include the cholecystokinin B/gastrin receptors, and the pathways involved are those related to receptor-mediated signaling .
Comparison with Similar Compounds
[125I]PD142308 is unique due to its high affinity and selectivity for cholecystokinin B/gastrin receptors . Similar compounds include other radiolabeled ligands such as [125I]PD142251, which also targets the same receptors but may differ in terms of binding affinity, selectivity, and pharmacokinetic properties . The uniqueness of [125I]PD142308 lies in its specific binding characteristics and its utility in various research applications.
Properties
Molecular Formula |
C33H39IN4O5 |
---|---|
Molecular Weight |
696.6 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-(125I)iodanylphenyl)butanoic acid |
InChI |
InChI=1S/C33H39IN4O5/c1-33(16-23-17-36-28-5-3-2-4-25(23)28,38-32(42)43-30-21-9-19-8-20(11-21)12-22(30)10-19)31(41)37-24(15-29(39)40)13-18-6-7-27(35)26(34)14-18/h2-7,14,17,19-22,24,30,36H,8-13,15-16,35H2,1H3,(H,37,41)(H,38,42)(H,39,40)/t19?,20?,21?,22?,24-,30?,33+/m0/s1/i34-2 |
InChI Key |
YMNQSYWYYQDKJU-PDZULBFKSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC(=C(C=C3)N)[125I])CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC(=C(C=C3)N)I)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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